molecular formula C17H20F3NO3 B2585165 Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1354951-38-4

Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B2585165
CAS No.: 1354951-38-4
M. Wt: 343.346
InChI Key: JAIKJLZAQPHIEO-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is an organic compound with the molecular formula C17H20F3NO3 and a molecular weight of 343.35 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylic acid with tert-butyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate include:

Properties

IUPAC Name

tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-8-7-13(14(22)10-21)11-5-4-6-12(9-11)17(18,19)20/h4-6,9,13H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIKJLZAQPHIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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